molecular formula C43H66N6O8 B611582 UNC3866

UNC3866

Cat. No.: B611582
M. Wt: 795.0 g/mol
InChI Key: UMRRDXVUROEIKJ-JCXBGQGISA-N
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Description

UNC3866 is a small molecule inhibitor that targets chromobox proteins, specifically CBX4 and CBX7. These proteins are part of the Polycomb Repressive Complex 1, which plays a crucial role in gene silencing and chromatin remodeling. By inhibiting these proteins, this compound has shown potential in cancer treatment, particularly in impairing DNA repair mechanisms in cancer cells .

Biochemical Analysis

Biochemical Properties

UNC3866 has been found to interact with a variety of enzymes and proteins. It targets CBX4, a chromobox protein, and a SUMO E3 ligase . As a key modulator of DNA end resection, a prerequisite for DNA double-strand break repair by homologous recombination (HR), CBX4 promotes the functions of the DNA resection factor CtIP .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits PC3 cell proliferation, a known CBX7 phenotype . It has also been found to induce a senescent-like morphology and reduce growth of PC3 cells . Furthermore, it has been shown to prevent ischemia-reperfusion injury-induced endoplasmic reticulum stress through the Nrf-2/HO-1 pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds the chromodomains of CBX4 and CBX7 most potently, and is selective versus other CBX and CDY chromodomains . It also inhibits the functions of the DNA resection factor CtIP, thereby affecting DNA double-strand break repair by homologous recombination .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on the long-term effects of this compound are limited, it has been shown to have lasting effects on cellular function, such as inducing a senescent-like morphology and reducing growth of PC3 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects of this compound in animal models are limited, it has been shown to have significant effects on cellular processes at certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a role in the process of DNA end resection, a key step in the repair of DNA double-strand breaks .

Subcellular Localization

Given its role in DNA end resection, it is likely that it localizes to the nucleus where DNA repair processes occur .

Preparation Methods

The synthesis of UNC3866 involves multiple steps, starting with the preparation of the core structure, followed by the addition of various functional groups. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

UNC3866 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Selectivity Studies

Extensive selectivity studies have shown that UNC3866 is highly selective for CBX4 and CBX7 over other chromodomains. For instance, it exhibits a 20-fold selectivity for CBX7 compared to other members of the CBX family . Additionally, it has been tested against a wide array of protein targets, including bromodomains and various methyltransferases, demonstrating inactivity against these targets . This specificity is crucial for minimizing off-target effects in therapeutic applications.

Cancer Treatment

One of the most promising applications of this compound is in cancer therapy. Research indicates that this compound can inhibit the proliferation of prostate cancer cells (PC3) by disrupting the function of PRC1, which is known to be overexpressed in various cancers . Furthermore, studies have shown that this compound sensitizes homologous recombination-deficient cancer cells to ionizing radiation, making it a potential candidate for combination therapies aimed at enhancing the efficacy of radiotherapy .

DNA Repair Pathways

This compound's role in modulating DNA repair pathways has also been investigated. It targets CBX4, a protein involved in DNA end resection—a critical step in homologous recombination repair. By inhibiting this process, this compound can selectively sensitize HR-deficient cells while sparing HR-proficient cells from toxicity. This selectivity opens new avenues for targeted cancer treatments that exploit specific vulnerabilities in cancer cell DNA repair mechanisms .

Case Studies and Experimental Findings

Several studies have documented the effects and applications of this compound:

  • Prostate Cancer Cell Proliferation : In vitro experiments demonstrated that this compound effectively inhibits PC3 cell proliferation, highlighting its potential as an anti-cancer agent .
  • DNA Damage Response : In HR-deficient cancer models, treatment with this compound resulted in reduced end resection levels and diminished RAD51 foci formation post-irradiation, indicating impaired DNA repair capabilities .
  • Biochemical Assays : Biotinylated derivatives of this compound were utilized in chemiprecipitation assays to confirm its engagement with PRC1 components like RING1B and BMI-1, underscoring its utility as a chemical probe for studying chromatin dynamics .

Data Summary Table

Application Mechanism Target Selectivity Reference
Cancer ProliferationInhibits PRC1 functionProstate cancer (PC3)High for CBX4/CBX7
Sensitization to RadiationModulates DNA repair pathwaysHR-deficient cancer cellsSelective toxicity
Chromatin DynamicsEngages PRC1 components via biotinylated derivativesVarious chromatin-associated proteinsSpecific to CBX4/CBX7

Comparison with Similar Compounds

Biological Activity

UNC3866 is a small molecule inhibitor primarily targeting the chromodomain proteins CBX4 and CBX7, which are integral components of the Polycomb Repressive Complex 1 (PRC1). This compound has garnered significant attention due to its potential applications in cancer therapy, particularly in sensitizing cancer cells to ionizing radiation (IR) by inhibiting DNA repair processes.

Target Interaction

This compound exhibits a high affinity for the chromodomains of CBX4 and CBX7, with a dissociation constant (KdK_d) around 100 nM. It shows selectivity against other chromodomain proteins, being 6- to 18-fold more selective for CBX4/7 compared to other members of the CBX family and over 250 non-target proteins .

Inhibition of DNA Repair

Research indicates that this compound inhibits key processes in DNA repair mechanisms:

  • End Resection : this compound decreases the efficiency of DNA end resection, which is crucial for homologous recombination (HR) repair pathways .
  • RAD51 Foci Formation : The compound significantly reduces RAD51 foci formation in HR-deficient cells, indicating a suppression of HR activity .
  • Sensitization to IR : In HR-deficient cancer cells, this compound enhances sensitivity to ionizing radiation by impairing alternative end joining (alt-EJ) and single-strand annealing (SSA) pathways, making these cells more susceptible to DNA damage .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation at concentrations as low as 7.6 µM. At 30 µM, it induces a senescence phenotype linked to its target interactions . The compound's effects on cellular assays necessitate high concentrations due to its low permeability across cell membranes (approximately 5% penetration) .

Case Study: U2OS Cells

In experiments involving U2OS cells, treatment with this compound led to a significant reduction in RPA1 foci following IR-induced DNA damage, highlighting its role in modulating DNA repair pathways . This effect was particularly pronounced in cells with compromised HR capabilities.

Pharmacokinetics

Pharmacokinetic studies in mice indicate moderate clearance rates for this compound after intraperitoneal injection, suggesting potential for in vivo applications despite challenges related to achieving effective concentrations in cellular assays .

Data Summary

Parameter Value
Target Proteins CBX4, CBX7
Dissociation Constant (KdK_d) ~100 nM
Selectivity 6-18 fold over other CBX proteins
Cell Penetration ~5%
Inhibition Concentration (Proliferation) 7.6 µM
Induction of Senescence At 30 µM
Pharmacokinetics Moderate clearance in mice

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRRDXVUROEIKJ-JCXBGQGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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